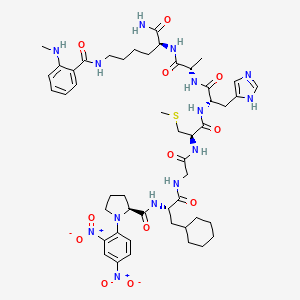
MMP-1/MMP-9 Substrate, Fluorogenic
Overview
Description
Dnp-P-Cha-G-Cys(Me)-HA-K(Nma)-NH2 is a fluorogenic substrate for matrix metalloproteinase-1 (MMP-1) and MMP-9.1 Upon cleavage by MMP-1 or MMP-9, N-methylanthranilic acid (Nma) is unquenched and its fluorescence can be used to quantify MMP activity. Nma displays excitation/emission spectra of 340/440 nm, respectively.
Mechanism of Action
- This fluorogenic property allows researchers to monitor MMP-1 and MMP-9 activity in vitro and in vivo .
- Dysregulation of MMPs can contribute to pathological conditions, such as cancer invasion and lung fibrosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
The MMP-1/MMP-9 Substrate, Fluorogenic plays a significant role in biochemical reactions. It interacts with enzymes MMP-1 and MMP-9 . Both these enzymes cleave this substrate between Gly and Cys (Me), liberating a fluorescent cleavage product . This property makes it suitable for inhibitor screening and determining K i values .
Cellular Effects
The this compound influences cell function by interacting with MMP-1 and MMP-9 enzymes . The cleavage of this substrate can be used to quantify MMP activity, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of the this compound involves its interaction with the MMP-1 and MMP-9 enzymes . Upon cleavage by these enzymes, N-methylanthranilic acid (Nma) is unquenched, and its fluorescence can be used to quantify MMP activity .
Metabolic Pathways
The this compound is involved in the metabolic pathways related to the activity of MMP-1 and MMP-9 enzymes
Transport and Distribution
It is known that the substrate interacts with MMP-1 and MMP-9 enzymes .
Subcellular Localization
It is known that the substrate interacts with MMP-1 and MMP-9 enzymes .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[2-(methylamino)benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H68N14O12S/c1-29(44(66)58-35(43(50)65)16-9-10-20-53-45(67)33-14-7-8-15-34(33)51-2)56-47(69)37(23-31-25-52-28-55-31)59-48(70)38(27-76-3)57-42(64)26-54-46(68)36(22-30-12-5-4-6-13-30)60-49(71)40-17-11-21-61(40)39-19-18-32(62(72)73)24-41(39)63(74)75/h7-8,14-15,18-19,24-25,28-30,35-38,40,51H,4-6,9-13,16-17,20-23,26-27H2,1-3H3,(H2,50,65)(H,52,55)(H,53,67)(H,54,68)(H,56,69)(H,57,64)(H,58,66)(H,59,70)(H,60,71)/t29-,35-,36-,37-,38-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNOECDMJTUEJM-HAHFRGJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CSC)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H68N14O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





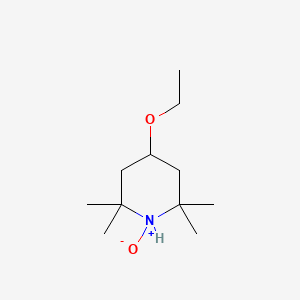
![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)
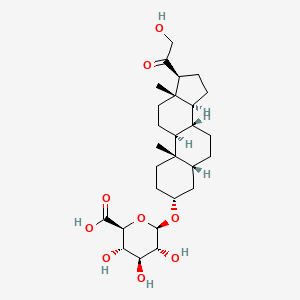
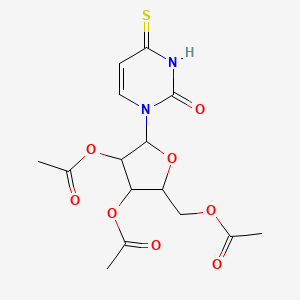
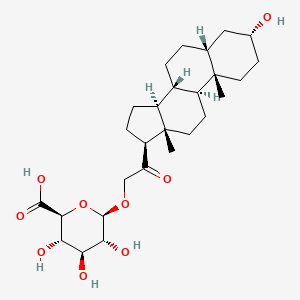
![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)

